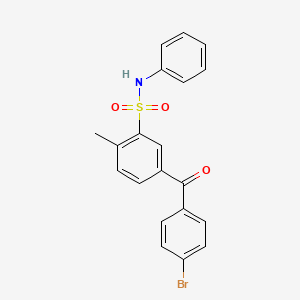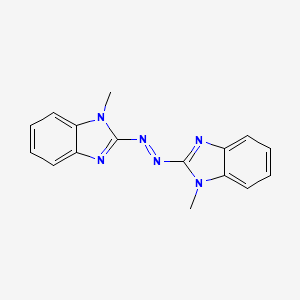![molecular formula C21H23F2N3O B5970229 7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5970229.png)
7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DSP-1053 and belongs to the class of spirocyclic compounds. 5]decane.
Wissenschaftliche Forschungsanwendungen
7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane has shown promising results in various scientific research applications. The compound has been studied for its potential use as a therapeutic agent for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has also been studied for its potential use as a ligand for the dopamine D3 receptor, which is implicated in drug addiction and other behavioral disorders.
Wirkmechanismus
The mechanism of action of 7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane involves the modulation of various neurotransmitter systems in the brain. The compound has been shown to act as a partial agonist at the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. The compound has also been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects:
7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane has been shown to have several biochemical and physiological effects. The compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which can lead to enhanced cognitive function, improved mood, and reduced anxiety. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a critical role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. The compound has also been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the development of new therapeutic agents for the treatment of neurological disorders. However, the compound has some limitations for lab experiments. The compound has a low solubility in aqueous solutions, which can make it difficult to administer in vivo. The compound has also been shown to have some toxicity at high doses, which can limit its use in animal studies.
Zukünftige Richtungen
There are several future directions for the research of 7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane. One potential direction is the development of new therapeutic agents for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another potential direction is the study of the compound's potential use as a ligand for the dopamine D3 receptor, which is implicated in drug addiction and other behavioral disorders. Additionally, future research could focus on the optimization of the compound's pharmacokinetic and pharmacodynamic properties, as well as the elucidation of its mechanism of action at the molecular level.
Conclusion:
In conclusion, 7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane is a novel chemical compound that has shown promising results in various scientific research applications. The compound has potential applications in the development of new therapeutic agents for the treatment of neurological disorders, as well as the study of the dopamine D3 receptor. The compound's mechanism of action involves the modulation of various neurotransmitter systems in the brain, and it has several biochemical and physiological effects. While the compound has some limitations for lab experiments, there are several future directions for its research that could lead to new discoveries and advancements in the field.
Synthesemethoden
The synthesis of 7-(2,3-difluorobenzyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane involves a multi-step process that includes the reaction of 2-(3-pyridinylcarbonyl)-1,2,3,4-tetrahydroisoquinoline with 2,3-difluorobenzaldehyde in the presence of a base. The reaction product is then subjected to a cyclization reaction in the presence of a Lewis acid to form the spirocyclic compound. The final product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2N3O/c22-18-6-1-4-17(19(18)23)13-25-10-3-7-21(14-25)8-11-26(15-21)20(27)16-5-2-9-24-12-16/h1-2,4-6,9,12H,3,7-8,10-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRDIAMYMPGDGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C3=CN=CC=C3)CN(C1)CC4=C(C(=CC=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5970147.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)
![2-(6-chloro-4-oxo-3,4-dihydro-2-quinazolinyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B5970179.png)
![3-{[4-(1,3-benzothiazol-2-yl)-1-piperazinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5970182.png)
![8-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5970189.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5970197.png)
![2-[2-(2-hydroxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5970203.png)



![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)
![N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-furamide](/img/structure/B5970255.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)